molecular formula C17H16F6N2O B129263 (+)-Threo-Mefloquine CAS No. 51744-85-5

(+)-Threo-Mefloquine

カタログ番号: B129263
CAS番号: 51744-85-5
分子量: 378.31 g/mol
InChIキー: XEEQGYMUWCZPDN-WFASDCNBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(+)-Threo-Mefloquine is an organofluorine compound that consists of a quinoline ring bearing trifluoromethyl substituents at positions 2 and 8, as well as a (2-piperidinyl)hydroxymethyl substituent at position 4 . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Threo-Mefloquine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .

科学的研究の応用

Antimalarial Activity

Efficacy Against Malaria:
(+)-Threo-Mefloquine has been investigated for its antimalarial properties, particularly in comparison to its counterpart, erythro-mefloquine. Research indicates that threo-mefloquine exhibits significantly lower toxicity in aquatic models while maintaining antimalarial efficacy. For instance, a study conducted on goldfish revealed that threo-mefloquine resulted in less severe motor and respiratory impairments compared to erythro-mefloquine at similar doses, suggesting a better safety profile for potential therapeutic use .

Case Study: Behavioral Effects in Goldfish

  • Objective: To compare the behavioral effects of threo- and erythro-mefloquine.
  • Method: Goldfish were exposed to varying concentrations of each drug.
  • Results: At a high dose (43 mg/L), all goldfish treated with erythro-mefloquine perished, while 95.5% of those treated with threo-mefloquine survived. Behavioral testing indicated that threo-mefloquine did not significantly impact locomotion or induce anxiety-like behaviors as observed with erythro-mefloquine .

Activity Against Mycobacterium tuberculosis

Antitubercular Properties:
Recent studies have demonstrated that this compound possesses bactericidal activity against Mycobacterium tuberculosis (M. tuberculosis) strains. In vitro assays showed that both threo- and erythro-enantiomers exhibited significant activity against M. tuberculosis under conditions mimicking the granuloma environment .

Case Study: In Vitro Efficacy

  • Objective: To evaluate the effectiveness of mefloquine enantiomers against M. tuberculosis.
  • Method: The study assessed the compounds' activity in macrophages and under acidic conditions.
  • Results: Both threo- and erythro-mefloquine demonstrated bactericidal effects, with threo-mefloquine showing comparable efficacy to rifampicin, a standard treatment for tuberculosis .

Safety Profile and Toxicity Studies

Comparative Toxicology:
The safety profile of this compound is notably favorable compared to erythro-mefloquine. The reduced toxicity observed in animal models suggests that threo-mefloquine could be a safer alternative for long-term use in treating malaria and potentially other infections .

Data Table: Toxicity Comparison

CompoundDose (mg/L)Survival Rate (%)Motor Impairment Observed
Erythro-Mefloquine430Severe
Threo-Mefloquine4395.5Minimal
Erythro-Mefloquine21.535Severe
Threo-Mefloquine21.5100None

生物活性

(+)-Threo-Mefloquine is an enantiomer of the antimalarial drug mefloquine, which has garnered attention for its potential biological activities beyond its established use in malaria treatment. This article explores the biological activity of this compound, focusing on its efficacy against various pathogens, particularly Mycobacterium tuberculosis, and its pharmacological properties.

Efficacy Against Mycobacterium tuberculosis

Recent studies have highlighted the bactericidal activity of this compound against M. tuberculosis. In a controlled study, the minimum inhibitory concentration (MIC) of this compound was determined alongside other mefloquine enantiomers against different strains of M. tuberculosis. The results are summarized in Table 1.

Strain MIC (μg/mL) Activity
H37Rv8Moderate activity
Erdman8Moderate activity
MDR Strain A16Reduced activity
MDR Strain B16Reduced activity

The study demonstrated that while this compound exhibited some bactericidal properties, it was less effective than its counterpart, (+)-erythro-mefloquine, especially under hyperosmolar conditions .

Activity in Macrophages

Interestingly, mefloquine and its enantiomers, including this compound, showed significant activity within macrophages. The drug's ability to concentrate inside phagocytic cells enhances its potential as an antituberculosis agent. This is particularly relevant given that M. tuberculosis often resides within these immune cells .

Antimalarial Activity

This compound retains the antimalarial properties characteristic of mefloquine. It acts as a blood schizontocide effective against chloroquine-resistant strains of Plasmodium falciparum. Preclinical studies have confirmed that it is well tolerated and exhibits a favorable safety profile in various populations .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests that it has a longer half-life compared to other antimalarials, which may contribute to its sustained efficacy. However, neuropsychiatric side effects associated with mefloquine use remain a concern. Research indicates that while all enantiomers can cause CNS-related side effects, this compound may exhibit a lower incidence compared to others like (+)-erythro-mefloquine .

Case Studies and Clinical Implications

In clinical settings, the use of mefloquine derivatives has been explored as adjunct therapies in multidrug-resistant tuberculosis cases. A study involving murine models demonstrated that combinations including this compound were as effective as traditional treatments like rifampicin in reducing bacterial load .

Case Study: Mice Model Experiment

A recent experiment assessed the efficacy of mefloquine and its enantiomers in a murine model of tuberculosis:

  • Treatment Groups : Mice were treated with combinations including rifampicin (RIF), clarithromycin (CLR), and ethambutol (EMB) alongside either mefloquine or its enantiomers.
  • Results : Three months post-treatment, the CFU counts indicated significant reductions in treated groups compared to controls, although no significant differences were observed among treated groups themselves (p = 0.17) .

特性

IUPAC Name

(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2/t12-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEQGYMUWCZPDN-WFASDCNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901146248
Record name rel-(αR)-α-(2R)-2-Piperidinyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Density

Crystal density: 1.432 g/cu cm
Record name MEFLOQUINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Mefloquine, like chloroquine and quinine, is a blood schizonticidal agent and is active against the intraerythrocytic stages of parasite development. Similar to chloroquine and quinine, mefloquine appears to interfere with the parasite's ability to metabolize and utilize erythrocyte hemoglobin. The antimalarial activity of mefloquine may depend on the ability of the drug to form hydrogen bonds with cellular constituents; results of structure-activity studies indicate that the orientation of the hydroxyl and amine groups with respect to each other in the mefloquine molecule may be essential for antimalarial activity. While the precise mechanism of action of mefloquine is unknown, it may involve mechanisms that differ from those proposed for chloroquine., The effects of the antimalarial drug, mefloquine, on the uptake and release of Ca2+ by crude microsomes from dog brain were investigated using a spectrophotometric method. Mefloquine inhibited the inositol-1,4,5-phosphate (IP3)-induced Ca2+ release with an IC50 of 42 uM, but was a weaker inhibitor of the uptake of Ca2+ into the vesicles (IC50: 272 uM). These effects of mefloquine are in contrast to its actions on Ca2+ uptake and release by skeletal muscle microsomes, where its predominant effect was seen to be the inhibition of Ca2+ uptake into the vesicles. Mefloquine was found to be more potent than quinine as a specific inhibitor of Ca2+ release from IP3-sensitive stores in dog brain microsomes. The possibility of the drug affecting cellular IP3-linked signal transduction processes should be considered.
Record name MEFLOQUINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

58737-31-8, 51744-85-5, 53230-10-7
Record name rel-(αR)-α-(2R)-2-Piperidinyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58737-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-threo-Mefloquine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051744855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rel-(alphaR)-alpha-(2R)-2-piperidinyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058737318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rel-(αR)-α-(2R)-2-Piperidinyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REL-(.ALPHA.R)-.ALPHA.-(2R)-2-PIPERIDINYL-2,8-BIS(TRIFLUOROMETHYL)-4-QUINOLINEMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB2GL4S36Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MEFLOQUINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

174-176 °C
Record name MEFLOQUINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Threo-Mefloquine
Reactant of Route 2
(+)-Threo-Mefloquine
Reactant of Route 3
(+)-Threo-Mefloquine
Reactant of Route 4
Reactant of Route 4
(+)-Threo-Mefloquine
Reactant of Route 5
(+)-Threo-Mefloquine
Reactant of Route 6
(+)-Threo-Mefloquine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。